(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
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Overview
Description
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is a complex organic compound that features a combination of piperazine, pyrimidine, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrimidine moiety. The final step involves the coupling of the benzylpiperazine group to the thiazole-pyrimidine intermediate. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Purification steps, such as recrystallization or chromatography, would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone shares structural similarities with other compounds containing piperazine, pyrimidine, and thiazole moieties.
- Examples include various benzylpiperazine derivatives and pyrimidine-thiazole hybrids.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in multiple scientific fields.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6OS/c26-17(16-14-27-19(22-16)23-18-20-7-4-8-21-18)25-11-9-24(10-12-25)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOWNHXJEFOXFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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